(S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine
Description
(S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine is a chiral amine featuring a 4-(trifluoromethoxy)phenyl group at the propan-1-amine backbone. Its hydrochloride salt (CAS: 1391484-89-1) has a molecular weight of 255.67 g/mol and is marketed by Fluorochem for laboratory use . The (S)-enantiomer configuration is critical for stereospecific activity, as enantiomers often exhibit divergent pharmacological profiles.
Properties
Molecular Formula |
C10H12F3NO |
|---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
(1S)-1-[4-(trifluoromethoxy)phenyl]propan-1-amine |
InChI |
InChI=1S/C10H12F3NO/c1-2-9(14)7-3-5-8(6-4-7)15-10(11,12)13/h3-6,9H,2,14H2,1H3/t9-/m0/s1 |
InChI Key |
ALSSGLWYMLSONR-VIFPVBQESA-N |
Isomeric SMILES |
CC[C@@H](C1=CC=C(C=C1)OC(F)(F)F)N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Condensation with (S)-α-Methylbenzylamine
A widely cited method involves the condensation of 4-(trifluoromethoxy)propiophenone with (S)-α-methylbenzylamine, followed by catalytic hydrogenation and acidolytic cleavage (WO2015159170A2).
-
Reaction Steps :
-
Imine Formation :
4-(Trifluoromethoxy)propiophenone (1.0 eq) reacts with (S)-α-methylbenzylamine (1.2 eq) in toluene under reflux with p-toluenesulfonic acid (0.02 eq). Water is removed azeotropically via Dean-Stark trap.
Yield: 85–90%. -
Reductive Amination :
The imine intermediate undergoes hydrogenation using 10% Pd/C in ethyl acetate at 35–40°C under 50 psi H₂.
Yield: 92–95%. -
Acidolytic Cleavage :
The resulting diastereomeric amine is treated with HCl in methanol to release (S)-1-(4-(trifluoromethoxy)phenyl)propan-1-amine hydrochloride.
Optical Purity: >99% ee (HPLC).
-
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | 10% Pd/C |
| Solvent | Ethyl acetate |
| Temperature | 35–40°C |
| Hydrogen Pressure | 50 psi |
| Final Optical Purity | >99% ee |
Enzymatic Kinetic Resolution
Lipase-Catalyzed Dynamic Resolution
A two-step enzymatic process resolves racemic 1-(4-(trifluoromethoxy)phenyl)propan-1-amine using immobilized Lipase B (WO2015159170A2):
Limitations :
-
Lower enantiomeric purity compared to asymmetric synthesis.
-
Requires additional steps for enantiomer recycling.
Catalytic Asymmetric Hydroboration
Rhodium-Catalyzed Hydroboration
A high-yielding method employs rhodium-(S)-quinap complexes for asymmetric hydroboration of 1-(4-(trifluoromethoxy)phenyl)propen-1-amine (WO2015159170A2):
Advantages :
-
High enantioselectivity.
-
Compatible with gram-to-kilogram scale production.
Reductive Amination of Ketones
Ruthenium-Catalyzed Direct Asymmetric Reductive Amination
A recent advancement uses ruthenium-binap catalysts for one-pot reductive amination of 4-(trifluoromethoxy)propiophenone with ammonia (ACS Omega, 2023):
Comparison of Methods :
| Method | Yield (%) | ee (%) | Scalability |
|---|---|---|---|
| Chiral Auxiliary | 90 | >99 | Industrial |
| Enzymatic Resolution | 50 | 78–82 | Pilot Scale |
| Asymmetric Hydroboration | 90 | 98 | Multi-Kilogram |
| Ru-Catalyzed Amination | 78 | 94 | Lab Scale |
Industrial-Scale Optimization
Process Intensification Strategies
Patent CN105461617A highlights critical parameters for large-scale production:
Cost Analysis :
| Component | Cost (USD/kg) |
|---|---|
| (S)-α-Methylbenzylamine | 120–150 |
| Ru-(R)-binap Catalyst | 800–1,000 |
| Lipase B | 300–400 |
Emerging Technologies
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds containing trifluoromethoxy groups. For instance, related compounds have shown potent activity against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like kanamycin.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of (S)-1-(4-(trifluoromethoxy)phenyl)propan-1-amine. The presence of the trifluoromethoxy group is believed to enhance biological activity by improving binding interactions with target proteins or receptors .
Case Study 1: Antibacterial Potency
A study investigated the antibacterial potency of various fluorinated compounds, including (S)-1-(4-(trifluoromethoxy)phenyl)propan-1-amine. The results indicated that this compound exhibited significant antibacterial activity against several strains, suggesting its potential as a lead compound in antibiotic development .
Case Study 2: Synthesis and Application in Pharmaceuticals
The synthesis of (S)-1-(4-(trifluoromethoxy)phenyl)propan-1-amine has been explored as an intermediate in the production of cinacalcet, a drug used for treating hyperparathyroidism and preserving bone density in patients with kidney failure . The efficient synthesis of this compound could facilitate the development of more effective treatment options.
Agricultural Applications
(S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine is also noted for its potential role as a fine chemical intermediate in agricultural applications. It can serve as a raw material for synthesizing various pesticides, fungicides, and plant growth regulators . The trifluoromethoxy group enhances the efficacy and stability of these agricultural chemicals.
Summary of Biological Activities
The biological activities of (S)-1-(4-(trifluoromethoxy)phenyl)propan-1-amine can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antibacterial | Effective against Pseudomonas aeruginosa and Staphylococcus aureus |
| Pharmaceutical | Intermediate for cinacalcet synthesis; potential for other drugs |
| Agricultural | Used in synthesizing pesticides and plant growth regulators |
Mechanism of Action
The mechanism by which (S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine with four analogs, focusing on structural, synthetic, and physicochemical properties.
Table 1: Structural and Physicochemical Comparison
*Estimated based on substituent contributions.
Substituent Effects on Electronic and Steric Properties
- Trifluoromethoxy vs. Trifluoromethyl () : The trifluoromethoxy group in the target compound provides stronger electron-withdrawing effects compared to the trifluoromethyl group in (S)-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-1-amine. This difference influences dipole moments and receptor binding .
Stereochemical Considerations
The (S)-enantiomer configuration is conserved in the target compound and (S)-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-1-amine . Enantiomeric purity (e.g., 98% ee for the target compound) is critical for activity, as seen in GP1 synthesis protocols producing high yields (93%).
Physicochemical and Pharmacokinetic Implications
- The hydrochloride salt form mitigates this via ionization.
- Molecular Weight : The dual-substituted analog () has a higher molecular weight (417.74 g/mol), which may limit blood-brain barrier penetration compared to the target compound.
Biological Activity
(S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine, also known as EVT-1226358, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of (S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine is C10H13ClF3NO, with a molecular weight of 255.66 g/mol. The trifluoromethoxy group significantly influences its electronic properties, enhancing lipophilicity and potentially improving receptor selectivity compared to other compounds lacking this substituent .
The primary mechanism of action for (S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine involves its interaction with serotonin transporters. By inhibiting the reuptake of serotonin into presynaptic neurons, it increases serotonin levels in the synaptic cleft, which can enhance mood and emotional stability. This mechanism is similar to that of other antidepressant agents.
Biological Activity
Research has indicated that (S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine exhibits several biological activities:
- Antidepressant Effects : Compounds with similar structures have shown significant antidepressant effects in animal models.
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, contributing to its pharmacological profile.
- Antimicrobial Activity : Preliminary studies suggest that derivatives containing the trifluoromethoxy group can exhibit selective antimicrobial activity against certain pathogens, including Chlamydia trachomatis and other bacteria .
Case Studies and Experimental Results
Several studies have explored the biological effects of (S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine:
-
Antidepressant Activity :
- A study demonstrated that similar compounds significantly improved depressive behavior in rodent models through serotonin modulation.
- Antimicrobial Selectivity :
- Toxicity Assessments :
Data Table: Comparative Biological Activities
Synthesis and Applications
(S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine can be synthesized through multi-step reactions involving phenolic compounds and amines. Its applications extend beyond basic research into potential therapeutic uses in treating mood disorders and infections due to its unique structural properties .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via reductive amination of 4-(trifluoromethoxy)propiophenone using chiral catalysts (e.g., enantioselective hydrogenation with palladium on carbon) . Optimization involves controlling temperature (20–50°C), solvent selection (ethanol or THF), and stoichiometric ratios of reducing agents (e.g., NaBH4 or LiAlH4). Purity is enhanced via recrystallization from ethanol/water mixtures .
Q. What purification techniques are recommended to isolate the enantiomerically pure (S)-form?
- Methodological Answer : Chiral resolution via diastereomeric salt formation is effective. Hydrochloride salts of the amine (e.g., (S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine HCl) are precipitated using (R)- or (S)-mandelic acid in ethanol, followed by filtration and neutralization . HPLC with chiral columns (e.g., Chiralpak AD-H) using hexane/isopropanol (90:10) can achieve >99% enantiomeric excess .
Q. How is structural characterization performed to confirm the compound’s identity and purity?
- Methodological Answer :
- NMR : H NMR (CDCl3) shows characteristic signals: δ 1.4–1.6 ppm (CH2 of propane chain), δ 4.2 ppm (methine proton adjacent to amine), and δ 7.2–7.5 ppm (aromatic protons from the trifluoromethoxyphenyl group) .
- Mass Spectrometry : ESI-MS m/z 234.1 [M+H] confirms molecular weight .
- Chiral Analysis : Polarimetry ([α] = +15° to +20° in methanol) or circular dichroism validates enantiopurity .
Q. What safety protocols are critical for handling this compound in the laboratory?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can enantiomeric excess be enhanced during asymmetric synthesis of the (S)-isomer?
- Methodological Answer : Use chiral ligands (e.g., BINAP) with transition metals (Ru or Rh) to improve stereocontrol. Kinetic resolution via lipase-catalyzed acetylation of the undesired (R)-isomer in organic solvents (e.g., toluene) increases enantiopurity . Monitor reaction progress with in-situ FTIR or chiral GC .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The amine’s nucleophilicity is modulated by the electron-withdrawing trifluoromethoxy group, which reduces electron density on the aromatic ring. DFT calculations (e.g., B3LYP/6-31G*) reveal transition-state stabilization via hydrogen bonding in polar aprotic solvents (e.g., DMF), enhancing reaction rates .
Q. How does computational modeling predict the compound’s pharmacokinetic properties?
- Methodological Answer : Tools like ACD/Labs Percepta predict logP (~2.1) and pKa (~9.5), indicating moderate lipophilicity and basicity. Molecular docking (AutoDock Vina) identifies potential binding to serotonin receptors (5-HT2A), suggesting CNS activity . ADMET predictions highlight moderate hepatic clearance and blood-brain barrier permeability .
Q. How can contradictions in reported biological activity data be resolved?
- Methodological Answer : Discrepancies in IC50 values (e.g., for MAO inhibition) may arise from assay conditions (pH, temperature) or impurity profiles. Validate results via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
